
2-(2-methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3-dione is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as methanol and catalysts like hydrazine monohydrate. The mixture is usually heated and stirred at specific temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as methanol can open the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methanol in the presence of a base like sodium methoxide.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-Methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine protein phosphatases, which play a crucial role in cell signaling pathways . The compound’s unique structure allows it to bind effectively to these enzymes, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-isoindole-1,3(2H)-dione: Shares a similar core structure but lacks the methoxyphenyl group.
2-Hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones: These compounds have additional functional groups that confer different reactivity and applications.
Uniqueness
What sets 2-(2-methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its methoxyphenyl group, which enhances its chemical reactivity and potential for functionalization. This unique feature makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C16H17NO3/c1-20-12-5-3-2-4-11(12)17-15(18)13-9-6-7-10(8-9)14(13)16(17)19/h2-5,9-10,13-14H,6-8H2,1H3 |
InChI Key |
JZSCARNTGCMPTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3C4CCC(C4)C3C2=O |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C4CCC(C4)C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341510.png)
![2-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B341511.png)
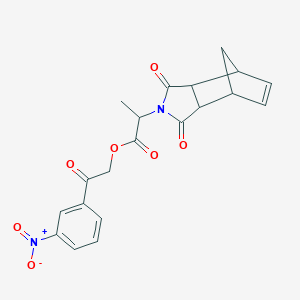
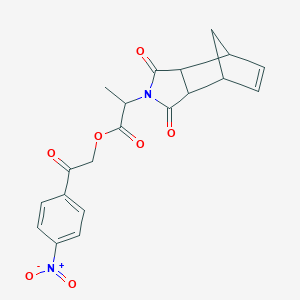
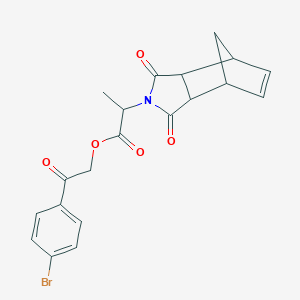
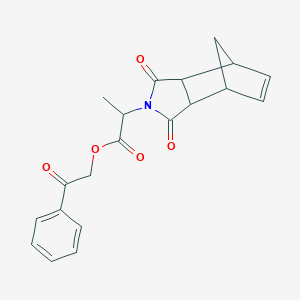
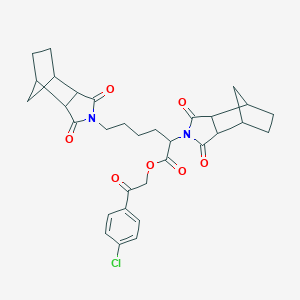
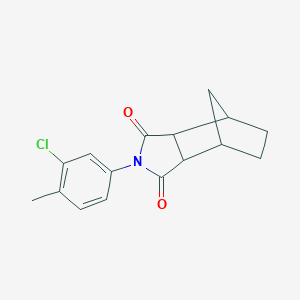
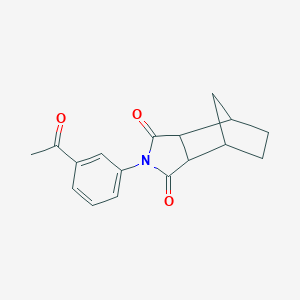
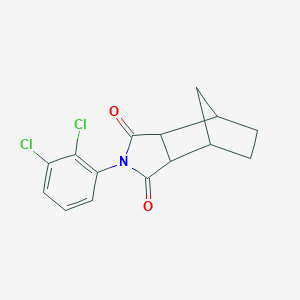
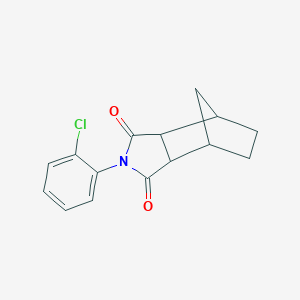
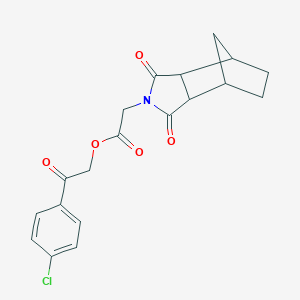

![2-{3-nitrophenyl}-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B341532.png)
